molecular formula C18H20N2O3 B266986 N-(3-{[(2-methoxyethyl)amino]carbonyl}phenyl)-3-methylbenzamide

N-(3-{[(2-methoxyethyl)amino]carbonyl}phenyl)-3-methylbenzamide

Cat. No. B266986
M. Wt: 312.4 g/mol
InChI Key: KZTGHOHJTMDXFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-{[(2-methoxyethyl)amino]carbonyl}phenyl)-3-methylbenzamide, also known as ME0328, is a novel small molecule inhibitor that has shown promising results in various preclinical studies. This compound has gained attention due to its potential in treating different types of cancer, including breast cancer, pancreatic cancer, and leukemia. ME0328 has a unique chemical structure that allows it to target specific cancer cells, making it a promising candidate for cancer therapy.

Mechanism of Action

N-(3-{[(2-methoxyethyl)amino]carbonyl}phenyl)-3-methylbenzamide exerts its anti-cancer effects by inhibiting the activity of a protein called heat shock protein 90 (HSP90). HSP90 is a chaperone protein that plays a critical role in the folding and stabilization of other proteins, including many proteins that are involved in cancer cell growth and survival. By inhibiting HSP90, N-(3-{[(2-methoxyethyl)amino]carbonyl}phenyl)-3-methylbenzamide destabilizes these proteins, leading to their degradation and ultimately the death of cancer cells.
Biochemical and Physiological Effects:
N-(3-{[(2-methoxyethyl)amino]carbonyl}phenyl)-3-methylbenzamide has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer therapy. In addition to its anti-cancer effects, N-(3-{[(2-methoxyethyl)amino]carbonyl}phenyl)-3-methylbenzamide has been shown to have anti-inflammatory effects, which may be beneficial in treating other diseases, such as autoimmune disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(3-{[(2-methoxyethyl)amino]carbonyl}phenyl)-3-methylbenzamide is its high specificity for cancer cells, which reduces the risk of off-target effects. N-(3-{[(2-methoxyethyl)amino]carbonyl}phenyl)-3-methylbenzamide has also been shown to be effective against cancer cells that are resistant to other cancer therapies, making it a potential treatment option for patients who have failed other treatments. However, one limitation of N-(3-{[(2-methoxyethyl)amino]carbonyl}phenyl)-3-methylbenzamide is its limited solubility, which may affect its bioavailability and efficacy in vivo.

Future Directions

There are several future directions for N-(3-{[(2-methoxyethyl)amino]carbonyl}phenyl)-3-methylbenzamide research. One area of interest is the development of new formulations of N-(3-{[(2-methoxyethyl)amino]carbonyl}phenyl)-3-methylbenzamide that improve its solubility and bioavailability. Another area of research is the identification of biomarkers that can predict which patients are most likely to benefit from N-(3-{[(2-methoxyethyl)amino]carbonyl}phenyl)-3-methylbenzamide treatment. Additionally, researchers are exploring the potential of combining N-(3-{[(2-methoxyethyl)amino]carbonyl}phenyl)-3-methylbenzamide with other cancer therapies to enhance its anti-cancer effects. Overall, N-(3-{[(2-methoxyethyl)amino]carbonyl}phenyl)-3-methylbenzamide shows great promise as a novel cancer therapy, and further research is needed to fully understand its potential.

Synthesis Methods

The synthesis of N-(3-{[(2-methoxyethyl)amino]carbonyl}phenyl)-3-methylbenzamide involves a multi-step process that starts with the reaction of 3-methylbenzoic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with N-(2-methoxyethyl)aniline. The final step involves the reaction of the intermediate product with phosgene to form N-(3-{[(2-methoxyethyl)amino]carbonyl}phenyl)-3-methylbenzamide. The synthesis method has been optimized to produce high yields of N-(3-{[(2-methoxyethyl)amino]carbonyl}phenyl)-3-methylbenzamide with high purity.

Scientific Research Applications

N-(3-{[(2-methoxyethyl)amino]carbonyl}phenyl)-3-methylbenzamide has been extensively studied in preclinical models of cancer, and the results have shown that it has potent anti-cancer activity. In vitro studies have demonstrated that N-(3-{[(2-methoxyethyl)amino]carbonyl}phenyl)-3-methylbenzamide inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. N-(3-{[(2-methoxyethyl)amino]carbonyl}phenyl)-3-methylbenzamide has also been shown to inhibit the migration and invasion of cancer cells, which are critical steps in cancer metastasis.

properties

Product Name

N-(3-{[(2-methoxyethyl)amino]carbonyl}phenyl)-3-methylbenzamide

Molecular Formula

C18H20N2O3

Molecular Weight

312.4 g/mol

IUPAC Name

N-[3-(2-methoxyethylcarbamoyl)phenyl]-3-methylbenzamide

InChI

InChI=1S/C18H20N2O3/c1-13-5-3-6-14(11-13)18(22)20-16-8-4-7-15(12-16)17(21)19-9-10-23-2/h3-8,11-12H,9-10H2,1-2H3,(H,19,21)(H,20,22)

InChI Key

KZTGHOHJTMDXFL-UHFFFAOYSA-N

SMILES

CC1=CC=CC(=C1)C(=O)NC2=CC=CC(=C2)C(=O)NCCOC

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=CC=CC(=C2)C(=O)NCCOC

Origin of Product

United States

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